4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate
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Overview
Description
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is an organic compound that belongs to the class of aromatic isocyanates. This compound is characterized by the presence of a sulfonyl group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing an isocyanate group. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The aniline derivative reacts with the sulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonamide intermediate.
Isocyanate Formation: The sulfonamide intermediate is then treated with phosgene or a phosgene equivalent under controlled conditions to yield the final isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Tertiary amines, organotin compounds.
Solvents: Dichloromethane, toluene, acetonitrile.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chlorophenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate is unique due to the presence of both a sulfonyl group and an isocyanate group on the same molecule. This combination enhances its reactivity and allows for the formation of diverse chemical products. The trifluoromethyl group also imparts increased stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
1-chloro-4-(4-isocyanatophenyl)sulfonyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO3S/c15-13-6-5-11(7-12(13)14(16,17)18)23(21,22)10-3-1-9(2-4-10)19-8-20/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGQLIHVJLZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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